Sodium tungstate

Catalysis Epoxidation Green Chemistry

Achieve 16-fold stronger phosphatase inhibition (IC₅₀ 2.5 µM) with Sodium Tungstate—the definitive reagent for PTEN/PP1/PP2A studies. Its 74.2 g/100 mL solubility enables concentrated stock preparation, while faster epoxidation kinetics accelerate pharmaceutical intermediate synthesis. For corrosion protection, maintain the synergistic 65:35 tungstate-molybdate ratio for 98.31% inhibition efficiency. Procure ≥99% purity grade to minimize catalyst-derived impurities. Get a quote today.

Molecular Formula NaOW
Molecular Weight 222.83 g/mol
CAS No. 13472-45-2
Cat. No. B078439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium tungstate
CAS13472-45-2
Synonymssodium tungstate
sodium tungstate dihydrate
sodium tungstate(VI)
sodium tungstate(VI) dihydrate
sodium tungstate(VI), 181W-labeled
Molecular FormulaNaOW
Molecular Weight222.83 g/mol
Structural Identifiers
SMILESO=[W].[Na]
InChIInChI=1S/Na.O.W
InChIKeyQOBFCGLLOGLAPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL 57.5 G/100 CC WATER @ 0 °C;  73.2 G @ 21 °C;  96.9 G @ 100 °C

Sodium Tungstate (CAS 13472-45-2): A High-Purity Inorganic Tungsten Salt for Catalysis, Corrosion Inhibition, and Phosphatase Research


Sodium tungstate (Na₂WO₄, CAS 13472-45-2) is an inorganic sodium salt of tungstic acid, typically supplied as the dihydrate (Na₂WO₄·2H₂O, CAS 10213-10-2) [1]. It exists as a white, water-soluble crystalline solid with a density of 4.18 g/mL at 25°C and a melting point of 698°C for the anhydrous form [1]. Commercial grades range from technical (98% min) to high-purity analytical reagent grade (≥99%) . The compound serves as a critical tungsten source in synthetic chemistry, an epoxidation catalyst, a phosphatase inhibitor in biochemical research, and an environmentally acceptable corrosion inhibitor [2].

Sodium Tungstate vs. In-Class Analogs: Why Sodium Molybdate or Ammonium Tungstate Cannot Be Directly Substituted


Despite belonging to the same Group 6 oxyanion family, sodium tungstate, sodium molybdate, and ammonium tungstate exhibit distinct physicochemical and functional profiles that preclude simple interchange in critical applications [1]. Sodium tungstate demonstrates significantly higher aqueous solubility (74.2 g/100 mL at 25°C) compared to ammonium tungstate (<2 g/100 mL at 20°C), affecting formulation and reaction medium design [2]. In catalysis, tungstate-catalyzed epoxidation proceeds faster than molybdate-catalyzed pathways [3]. Biochemically, tungstate inhibits protein phosphatases with an IC₅₀ of 2.5 μM, approximately 16-fold more potent than molybdate (41.4 μM) [4]. Thermal stability also differs: sodium tungstate remains stable under hydrogen at 700°C and does not reduce to tungsten metal until approximately 1100°C, a behavior distinct from its ammonium counterpart . These quantitative divergences underscore that sodium tungstate is not a fungible commodity but a specialized reagent requiring evidence-based selection.

Sodium Tungstate Product-Specific Quantitative Evidence: Head-to-Head Performance Data vs. Sodium Molybdate and Ammonium Tungstate


Epoxidation Catalytic Activity: Sodium Tungstate Outperforms Sodium Molybdate in Olefin Epoxidation Kinetics

In the epoxidation of fumaric acid to trans-epoxysuccinic acid using aqueous hydrogen peroxide, sodium tungstate catalysis proceeds significantly faster than sodium molybdate catalysis under identical conditions [1]. The tungstate-catalyzed reaction exhibits first-order kinetics with respect to both substrate and catalyst, and zero-order with respect to hydrogen peroxide [1]. This kinetic advantage translates to higher turnover frequencies and reduced reaction times for industrial epoxidation processes.

Catalysis Epoxidation Green Chemistry

Phosphatase Inhibition Potency: Sodium Tungstate Demonstrates 16-Fold Higher Affinity Than Sodium Molybdate

At pH 7.50, sodium tungstate exhibits a mean IC₅₀ of 2.5 μM (range: 1.3–4.1 μM) for phosphatase inhibition, compared to 41.4 μM (range: 33.6–56.7 μM) for sodium molybdate [1]. This represents an approximately 16-fold greater inhibitory potency for tungstate. Additionally, tungstate's potency is comparable to vanadate (IC₅₀ 2.9 μM), a well-established phosphatase inhibitor, but without vanadate's documented toxicity concerns [1].

Enzyme Inhibition Phosphatase Biochemical Research

Aqueous Solubility: Sodium Tungstate Offers 37-Fold Higher Water Solubility Than Ammonium Tungstate at Ambient Temperature

Sodium tungstate exhibits high aqueous solubility of 74.2 g/100 mL at 25°C, increasing to 96.9 g/100 mL at 100°C [1]. In contrast, ammonium tungstate solubility in water at 20°C is less than 2% (w/v) [2]. This dramatic difference—approximately 37-fold higher solubility for the sodium salt at room temperature—directly impacts solution preparation, reaction medium design, and industrial process scalability.

Solubility Formulation Solution Chemistry

Thermal Stability Under Reducing Atmosphere: Sodium Tungstate Remains Stable at 700°C Under Hydrogen, Delaying Metal Reduction to 1100°C

When heated under a hydrogen atmosphere, sodium tungstate demonstrates exceptional thermal stability, remaining chemically unchanged at temperatures up to 700°C . Reduction to metallic tungsten does not occur until temperatures reach approximately 1100°C . This behavior contrasts with ammonium tungstate, which decomposes upon heating, releasing ammonia and leaving tungsten oxide residues at much lower temperatures.

Thermal Stability Metallurgy Material Science

Antidiabetic Efficacy: Oral Sodium Tungstate Normalizes Blood Glucose Without Hypoglycemic Episodes in Diabetic Animal Models

In multiple diabetic animal models, oral administration of sodium tungstate reduces body weight and normalizes glycemia without causing hypoglycemic episodes [1]. In streptozotocin-induced diabetic rats, sodium tungstate treatment reversed the reduction in vasodilator prostanoid release and improved the prostacyclin/thromboxane ratio, an indicator of vascular dysfunction [2]. In Irs2-/- mice, oral tungstate administration improved whole-body glucose tolerance and correlated with increased beta cell mass [3]. While sodium molybdate shares some antidiabetic properties, direct comparative studies demonstrate that tungstate's efficacy profile in vascular function restoration is distinct and potentially superior [2].

Diabetes Metabolic Syndrome Preclinical Research

Corrosion Inhibition Synergy: Sodium Tungstate Achieves 98.31% Corrosion Rate Reduction When Combined with Sodium Molybdate

In central air-conditioning cooling water systems, an optimized formulation containing 65 mg/L sodium tungstate and 35 mg/L sodium molybdate achieves a 98.31% reduction in corrosion rate [1]. This demonstrates that while both compounds function as environmentally acceptable corrosion inhibitors, their combination yields synergistic performance exceeding what either compound achieves alone. The study confirms that sodium tungstate and sodium molybdate, though chemically similar, are not functionally interchangeable in corrosion inhibition formulations [1].

Corrosion Inhibition Green Chemistry Cooling Water Treatment

Sodium Tungstate Application Scenarios: Where Quantitative Differentiation Drives Optimal Scientific and Industrial Outcomes


Phosphatase Inhibition Studies in Cellular Signaling Research

Sodium tungstate's 16-fold higher phosphatase inhibition potency (IC₅₀ 2.5 μM) compared to sodium molybdate (41.4 μM) makes it the preferred reagent for studies requiring robust and specific phosphatase blockade [1]. Researchers investigating PTEN, PP1, or PP2A signaling pathways can achieve effective inhibition at lower working concentrations, minimizing potential off-target effects. The compound's high aqueous solubility (74.2 g/100 mL) enables preparation of concentrated stock solutions compatible with cell culture media and biochemical assay buffers [2].

Olefin Epoxidation Catalysis in Pharmaceutical and Fine Chemical Synthesis

For synthetic chemists developing epoxidation routes to pharmaceutical intermediates or fine chemicals, sodium tungstate offers faster reaction kinetics than sodium molybdate under identical aqueous H₂O₂ conditions [3]. The zero-order dependence on hydrogen peroxide concentration simplifies process control, while the first-order dependence on substrate and catalyst enables straightforward reaction optimization and scale-up. High-purity grades (≥99%) minimize catalyst-derived impurities in final products .

Synergistic Corrosion Inhibition in Industrial Cooling Water Systems

Facilities managing central air-conditioning cooling water systems should procure both sodium tungstate and sodium molybdate to achieve the 98.31% corrosion inhibition efficiency documented for the synergistic combination (65 mg/L tungstate + 35 mg/L molybdate) [4]. Substituting one component for the other compromises this synergistic effect and reduces overall corrosion protection. The optimized ratio should be maintained for maximum asset protection.

Preclinical Diabetes Research Requiring Vascular Function Assessment

Investigators studying diabetic vascular complications should select sodium tungstate over sodium molybdate due to its unique ability to reverse diabetes-induced reduction in vasodilator prostanoid release and improve the prostacyclin/thromboxane ratio [5]. This vascular protective effect, combined with documented glycemic normalization and beta cell mass restoration in Irs2-/- mice [6], makes sodium tungstate the compound of choice for preclinical studies of diabetic endothelial dysfunction and cardiovascular outcomes.

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